molecular formula C7H2Cl2F2O4S B1430055 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid CAS No. 1443980-60-6

3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid

Cat. No.: B1430055
CAS No.: 1443980-60-6
M. Wt: 291.06 g/mol
InChI Key: KCGJIJAMKVYHPL-UHFFFAOYSA-N
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Description

3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid: is a chemical compound with the molecular formula C7H2ClF2O4S It is characterized by the presence of chloro, chlorosulfonyl, and difluoro substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid typically involves the chlorosulfonation of 3-chloro-2,4-difluorobenzoic acid. The reaction is carried out by treating the starting material with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

    Starting Material: 3-Chloro-2,4-difluorobenzoic acid.

    Reagent: Chlorosulfonic acid.

    Reaction Conditions: The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.

    Product Isolation: The product is isolated by quenching the reaction mixture with ice-cold water, followed by filtration and purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or sulfonic acid derivative using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, primary amines, and thiols are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonates, and thiolates can be formed.

    Reduction Products: Sulfonamide or sulfonic acid derivatives.

    Oxidation Products: Sulfone derivatives.

Scientific Research Applications

3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Material Science: The compound is utilized in the preparation of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules and enzyme inhibitors.

    Industrial Applications: The compound is employed in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives and in the modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile used in the reaction.

Comparison with Similar Compounds

    3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid: Similar structure but with one less fluorine atom.

    3-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid: Contains a hydroxyl group instead of fluorine atoms.

    3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid: Contains a methyl group instead of fluorine atoms.

Comparison:

    Reactivity: The presence of fluorine atoms in 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid enhances its reactivity compared to its analogs.

    Applications: The unique combination of chloro, chlorosulfonyl, and difluoro groups makes it suitable for specific applications in organic synthesis and material science.

    Stability: The compound’s stability is influenced by the electron-withdrawing effects of the fluorine atoms, which can affect its reactivity and shelf-life.

Properties

IUPAC Name

3-chloro-5-chlorosulfonyl-2,4-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F2O4S/c8-4-5(10)2(7(12)13)1-3(6(4)11)16(9,14)15/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGJIJAMKVYHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1S(=O)(=O)Cl)F)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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